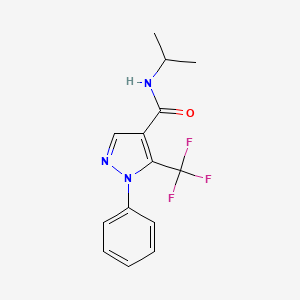

N-isopropyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopropyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Biologische Aktivität

N-isopropyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and an isopropyl side chain. Its molecular formula is C13H12F3N3O with a molecular weight of approximately 295.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₃N₃O |

| Molecular Weight | 295.25 g/mol |

| CAS Number | 1184918-97-5 |

| Melting Point | Not available |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit potent antitumor activity, particularly against various cancer cell lines. The mechanism often involves the inhibition of specific kinases such as BRAF(V600E), which is crucial for tumor growth and survival. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively.

Case Study : A series of pyrazole derivatives were synthesized and evaluated for their activity against BRAF(V600E) mutant cells. The results demonstrated that modifications in the substituents significantly affected their potency, with some derivatives showing IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Case Study : In vitro studies demonstrated that this compound effectively reduced LPS-induced inflammation in macrophages, suggesting its potential use in treating inflammatory diseases .

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria. Its mechanism is believed to involve disruption of bacterial cell membrane integrity.

Case Study : A study assessing the antibacterial efficacy of several pyrazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the lipophilicity and overall potency of these compounds.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases potency |

| Isopropyl | Improves solubility |

| Phenyl | Enhances binding affinity |

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

N-isopropyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has shown significant anti-inflammatory properties. Its mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

In vitro studies have demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

In vitro studies on various cancer cell lines have shown significant cytotoxicity, with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls .

Antimicrobial Properties

Some derivatives of pyrazole compounds, including this compound, have exhibited antimicrobial activity against various bacterial strains. The structural features of the compound allow it to interact with microbial targets effectively, leading to potential applications in treating infections .

Case Study on Tumor Growth Inhibition

A specific study focused on the anticancer effects of this compound utilized xenograft models to assess tumor growth inhibition. The results indicated a notable reduction in tumor size, suggesting its potential as a lead compound for further drug development.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models . This safety aspect is crucial for its consideration as a therapeutic agent.

Eigenschaften

IUPAC Name |

1-phenyl-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-9(2)19-13(21)11-8-18-20(12(11)14(15,16)17)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAZQDDSRWKKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.